molecular formula C22H23NO2S B2806160 2-(naphthalen-1-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1203101-90-9

2-(naphthalen-1-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No. B2806160
CAS RN: 1203101-90-9
M. Wt: 365.49
InChI Key: XFXXCLLWEWFFCM-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H23NO2S and its molecular weight is 365.49. The purity is usually 95%.
BenchChem offers high-quality 2-(naphthalen-1-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(naphthalen-1-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Design of Derivatives

A study on the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives showcases the creation of novel compounds from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through processes like N-chloroacetylation and N-alkylation. These structures were further characterized using 1H NMR, IR, and MS techniques, contributing to the understanding and development of complex acetamide derivatives for various applications (Yang Jing, 2010).

Catalytic Applications and Methodologies

In another study, nano magnetite (Fe3O4) was demonstrated as an efficient and robust catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol under ultrasound irradiation. This method showcases a direct three-component reaction via the condensation of aldehydes, 2-naphthol, and piperidine or acetamide, offering clean methodologies, easy workup procedures, and high yields. Such advancements in synthetic chemistry provide insights into the development of more efficient and sustainable chemical processes (M. Mokhtary & Mogharab Torabi, 2017).

Pharmaceutical and Biological Insights

The research on acetamide derivatives extends into the pharmaceutical field, where studies focus on their potential as anti-HIV drugs. For instance, a series of 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides was synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2. This research not only highlights the therapeutic potential of these compounds but also serves as a foundation for further development of antiviral agents (Nawar S. Hamad et al., 2010).

Material Science and Sensing Applications

In the realm of material science, the synthesis and characterization of derivatives like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and its analogs have been explored for their molecular recognition abilities toward transition metal ions. These studies not only shed light on the selective sensing capabilities of such compounds but also contribute to the development of new materials with potential applications in sensing, catalysis, and more (Prajkta Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

2-naphthalen-1-yl-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c24-21(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-22(10-12-25-13-11-22)20-9-4-14-26-20/h1-9,14H,10-13,15-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXXCLLWEWFFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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